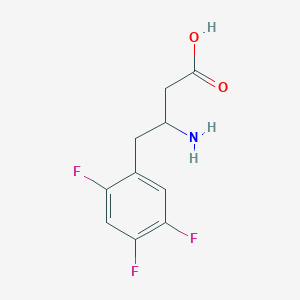

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Description

Properties

IUPAC Name |

3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFQQJVYCWLKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multiple steps. One common method starts with the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate. This intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce primary alcohols.

Scientific Research Applications

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting metabolic and neurological disorders.

Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, while the amino and carboxylic acid groups facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison

Stability and Formulation

- Boc Protection : The Boc group stabilizes the amine during synthesis, preventing undesired side reactions. The free amine (hydrochloride salt) is hygroscopic, requiring controlled storage (2–8°C) .

- Salt Forms : Hydrochloride salts improve solubility for pharmaceutical formulations but may require additional purification steps to remove protecting groups .

Biological Activity

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (commonly referred to as BHF) is a compound of significant interest in pharmacological research, particularly due to its potential applications in diabetes treatment and as a biochemical probe. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular structure of this compound includes an amino group and a trifluorophenyl moiety, which contribute to its unique chemical reactivity and biological activity. The compound is often synthesized as an intermediate in the production of various pharmaceuticals, including DPP-4 inhibitors used for managing type II diabetes.

Pharmacological Effects

Recent studies have highlighted the potential of this compound in promoting insulin secretion. One notable study synthesized a derivative combining this compound with menthol to enhance its hypoglycemic effects. The resulting compound demonstrated significant antidiabetic activity in diabetic mouse models at doses as low as 10 mg/kg, outperforming metformin at higher doses (40 mg/kg) .

The mechanism by which this compound exerts its effects involves interaction with specific enzymes and receptors. It is believed to act as an inhibitor or activator of certain biological pathways that regulate glucose metabolism. This interaction can lead to enhanced insulin secretion and improved glycemic control.

Case Studies

- Hypoglycemic Activity : A study explored the synthesis of a new drug candidate by modifying the structure of 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid with menthol. The new compound showed promising results in reducing blood glucose levels in diabetic mice .

- DPP-4 Inhibition : As an intermediate in the synthesis of sitagliptin (a well-known DPP-4 inhibitor), this compound plays a crucial role in diabetes management. Its derivatives are being investigated for their efficacy in enhancing the pharmacological profile of sitagliptin .

Data Table: Summary of Biological Activities

Q & A

Basic Research Question

- Enzymatic Synthesis : The transaminase site in TR2E2 ensures stereoselectivity, producing (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with >99% e.e. .

- Chemical Synthesis : Chiral HPLC or capillary electrophoresis is used post-synthesis to confirm e.e. ≥99% .

- Key Analytical Techniques :

What role does the compound play in developing dipeptidyl peptidase-4 (DPP-4) inhibitors?

Advanced Research Question

The compound is a key chiral intermediate for DPP-4 inhibitors like sitagliptin. Modifications to its bicyclic amino moiety (e.g., 2-aza-bicyclo[2.2.1]heptane) enhance binding affinity. Molecular modeling and structure-activity relationship (SAR) studies guide substitutions to optimize pharmacokinetics .

How can researchers resolve discrepancies in enantiomeric excess values between enzymatic and chemical methods?

Advanced Research Question

Discrepancies may arise from:

- Reaction Conditions : Enzymatic methods (e.g., TR2E2) require precise pH and temperature control to maintain activity .

- Purification Artifacts : Boc-protection (e.g., Boc-(R)-3-amino derivatives) may introduce impurities during deprotection .

- Analytical Validation : Cross-validate using chiral HPLC, NMR (e.g., Mosher ester analysis), and circular dichroism (CD) .

What strategies optimize the catalytic efficiency of transaminases for large-scale synthesis?

Advanced Research Question

- Enzyme Engineering : Directed evolution or rational design (e.g., TR2E2) improves thermostability and substrate specificity .

- Immobilization : Stabilizing enzymes on solid supports (e.g., silica nanoparticles) enhances reusability and reaction yield .

- Cofactor Recycling : Coupling with glucose dehydrogenase regenerates PLP cofactors, reducing costs .

How does Boc protection influence downstream applications in drug development?

Advanced Research Question

The Boc group:

- Stabilizes Amines : Prevents unwanted reactions during peptide coupling .

- Facilitates Purification : Boc derivatives crystallize readily (e.g., white powder, ≥99% purity) .

- Enables Selective Deprotection : Acidic conditions (e.g., TFA) remove Boc without affecting fluorophenyl groups .

What safety and handling protocols are critical for this compound?

Basic Research Question

- Hazard Warnings : Irritant (H315, H319, H335); use PPE (gloves, goggles) .

- Storage : Cool, dry conditions (2–8°C) for Boc derivatives; hydrochloride salts require desiccants .

How do fluorination patterns on the phenyl ring affect bioactivity?

Advanced Research Question

The 2,4,5-trifluorophenyl group:

- Enhances Metabolic Stability : Fluorine reduces cytochrome P450 oxidation .

- Improves Binding : Electronegative fluorines strengthen hydrophobic interactions with DPP-4’s S2 pocket .

What are the limitations of current synthetic methods, and how can they be addressed?

Advanced Research Question

- Enzymatic Limitations : Narrow substrate scope; solved by enzyme engineering .

- Chemical Synthesis Waste : Multi-step routes generate byproducts; green chemistry (e.g., flow reactors) minimizes waste .

How is the compound characterized for regulatory compliance in drug submissions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.